L-trans-2,4-pyrolidine dicarboxylate
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Overview
Description
L-trans-2,4-pyrolidine dicarboxylate is a synthetic organic compound known for its role as a glutamate uptake inhibitor. It is structurally characterized by a pyrrolidine ring with two carboxylate groups at the 2 and 4 positions. This compound has been extensively studied for its effects on neurotransmitter systems, particularly in relation to glutamate transport and receptor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-trans-2,4-pyrolidine dicarboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amino acid derivative with a carboxylating agent can yield the desired pyrrolidine ring structure. The reaction conditions typically include the use of solvents like water or ethanol, and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
L-trans-2,4-pyrolidine dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrrolidine ring.
Reduction: This reaction can reduce the carboxylate groups to alcohols.
Substitution: This reaction can replace one of the carboxylate groups with another functional group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
L-trans-2,4-pyrolidine dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of neurotransmitter transport and receptor activity, particularly in relation to glutamate.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, such as epilepsy and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
L-trans-2,4-pyrolidine dicarboxylate acts primarily as a competitive inhibitor of the plasma membrane glutamate transporter. By inhibiting glutamate uptake, it increases the concentration of extracellular glutamate, which can modulate neurotransmitter signaling and receptor activity. This mechanism involves the binding of the compound to the transporter, preventing the normal uptake of glutamate and leading to an accumulation of glutamate in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
L-glutamate: A naturally occurring neurotransmitter with similar structural features.
L-aspartate: Another neurotransmitter with a similar role in the central nervous system.
L-trans-2,4-diaminobutyric acid: A compound with a similar pyrrolidine ring structure but different functional groups.
Uniqueness
L-trans-2,4-pyrolidine dicarboxylate is unique in its specific inhibition of glutamate transporters, which distinguishes it from other similar compounds. Its ability to selectively modulate glutamate levels makes it a valuable tool in neuroscience research and potential therapeutic applications .
Properties
Molecular Formula |
C6H8NO4- |
---|---|
Molecular Weight |
158.13 g/mol |
IUPAC Name |
(2S,4R)-pyrrolidin-1-ium-2,4-dicarboxylate |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/p-1/t3-,4+/m1/s1 |
InChI Key |
NRSBQSJHFYZIPH-DMTCNVIQSA-M |
Isomeric SMILES |
C1[C@H](C[NH2+][C@@H]1C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1C(C[NH2+]C1C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
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